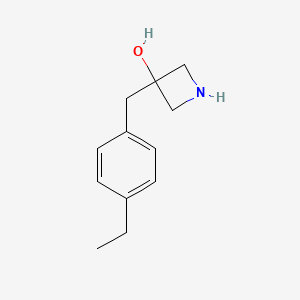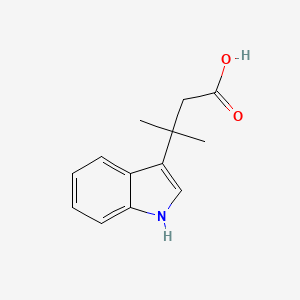
3-(1h-Indol-3-yl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indol-3-yl)-3-methylbutanoic acid is an organic compound that features an indole ring, a common structure in many biologically active molecules. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The indole ring is known for its presence in many natural products and pharmaceuticals, making this compound a valuable compound for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with indole, a bicyclic aromatic heterocycle, and 3-methylbutanoic acid.
Reaction Conditions: The indole is subjected to a Friedel-Crafts acylation reaction using an acyl chloride derivative of 3-methylbutanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 3-methylbutanoic acid moiety onto the indole ring at the 3-position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation reaction efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Indol-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction of the indole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(1H-Indol-3-yl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-Indol-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole ring can interact with various receptors and enzymes, influencing biological processes.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and immune responses, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
3-(1H-Indol-3-yl)-3-methylbutanoic acid can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-propionic acid: Known for its antioxidant activity and potential neuroprotective effects.
Uniqueness
This compound is unique due to its specific structural features and the presence of the 3-methylbutanoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-13(2,7-12(15)16)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,7H2,1-2H3,(H,15,16) |
Clave InChI |
RTAFEYNWSLMKDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)C1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
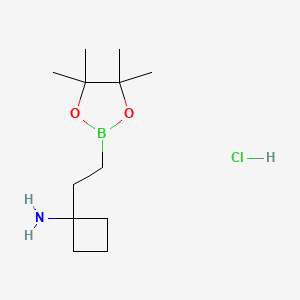
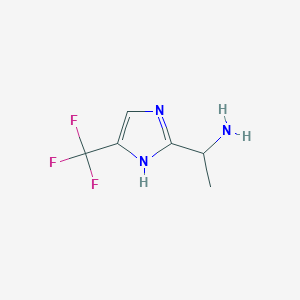
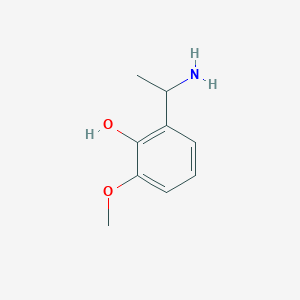
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)


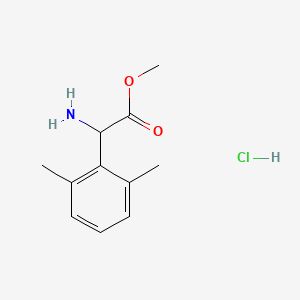
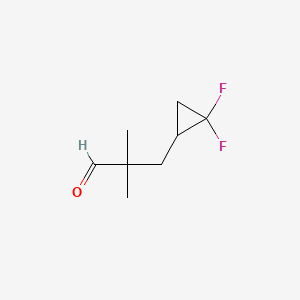
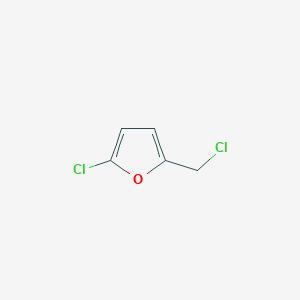
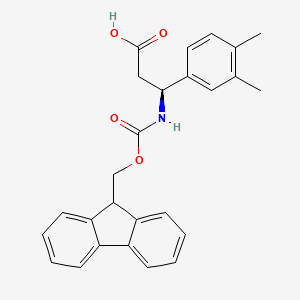
![7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13544049.png)
